molecular formula C10H12N4O B2815662 5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one CAS No. 2415582-64-6

5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one

Cat. No. B2815662
CAS RN: 2415582-64-6
M. Wt: 204.233
InChI Key: YMUPQUWURFZDPM-UHFFFAOYSA-N
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Description

“5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are known to exhibit a wide range of biological qualities such as anti-inflammatory, antimicrobial activity, and more . They have been used in the design and synthesis of pharmaceutical candidates .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol . This resulted in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrazine derivatives include the reaction of N-propargylated C-3 substituted pyrazoles with different amine derivatives . This reaction is facilitated by Cs2CO3 in methanol .

Future Directions

The future directions for “5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one” and its derivatives could involve further exploration of their biological activities and potential applications in pharmaceuticals . More research could also be done to fully understand their synthesis, properties, and mechanisms of action.

properties

IUPAC Name

5-(cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-5-14-9(4-11-12-14)10(15)13(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUPQUWURFZDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=N2)C(=O)N1CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Cyclopropylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one

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